The synthesis of tylosin involves complex biochemical processes. The primary method of production is through fermentation, where Streptomyces fradiae is cultivated under controlled conditions.
Notably, research has shown that adding certain degradation products during fermentation can enhance tylosin yields significantly .
Tylosin A has a complex molecular structure characterized by a large lactone ring and several sugar moieties. The molecular formula for tylosin A is , with a molecular weight of 916.1 g/mol.
The stability of the solution varies with pH; it remains stable at neutral pH but degrades under acidic or highly alkaline conditions .
Tylosin can undergo various chemical reactions that affect its stability and efficacy:
These reactions are crucial for understanding how to formulate stable tylosin solutions for clinical use.
Tylosin exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit. This binding inhibits protein synthesis by blocking peptide bond formation during translation.
The pharmacokinetics of tylosin reveal that it has low oral bioavailability (approximately 1.7%) but achieves significant plasma concentrations when administered intravenously .
Tylosin exhibits several notable physical and chemical properties:
These properties are critical for formulating effective injectable solutions for veterinary applications.
Tylosin solution finds extensive use in veterinary medicine:
The versatility and effectiveness of tylosin make it an essential compound in both veterinary medicine and ongoing research into antibiotic alternatives.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3